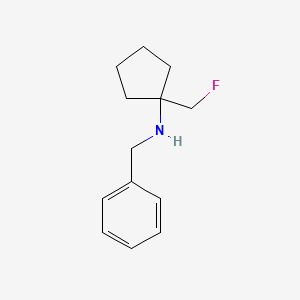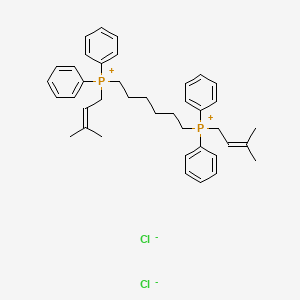
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organic compound with the molecular formula C40H50P2.2Cl. This compound is known for its unique structure, which includes two phosphonium groups connected by a hexane chain, each substituted with a 3-methylbut-2-en-1-yl group and diphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphines.
Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or potassium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Bromide or iodide derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can interact with negatively charged sites on biomolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in multiple interactions simultaneously, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diylbis(diphenylphosphine): Lacks the 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Tetraphenylphosphonium chloride: Contains only one phosphonium group, limiting its ability to interact with multiple targets.
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) bromide: Similar structure but with bromide ions instead of chloride, which can affect its reactivity and solubility.
Uniqueness
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride stands out due to its dual phosphonium groups and the presence of 3-methylbut-2-en-1-yl substituents. These features provide enhanced reactivity and the ability to engage in diverse chemical interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
81194-93-6 |
|---|---|
Molekularformel |
C40H50Cl2P2 |
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C40H50P2.2ClH/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40;;/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ANWGCLHZHIVKJI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




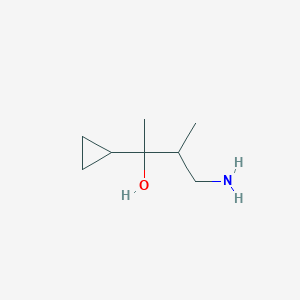
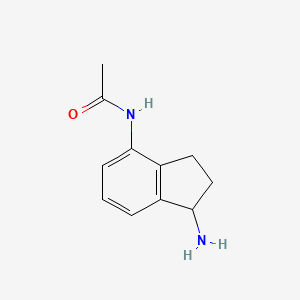
![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
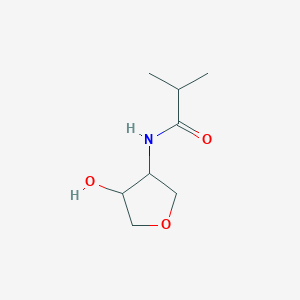
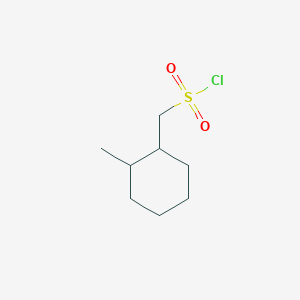
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

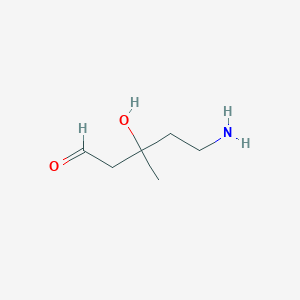
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

